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molecular formula C5H9N B1218662 2-Methyl-1-pyrroline CAS No. 872-32-2

2-Methyl-1-pyrroline

Cat. No. B1218662
M. Wt: 83.13 g/mol
InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

5-Methyl-3,4-dihydro-2H-pyrrole (1.00 g, 12.0 mmol) was dissolved in carbon tetrachloride. To the solution was added NCS (12.85 g, 96 mmol) as a solid and reaction mixture heated to 85° C. and stirred overnight. The mixture was cooled to 0° C. and the precipitate filtered off and the solvent evaporated. The residue was dissolved in methanol and sodium methoxide (3.90 g, 72.2 mmol) was added. The resulting suspension was heated to reflux and stirred for 3 h. The methanol was evaporated and the residue suspended in Et2O. The solid was filtered off and the ether evaporated. The residue was dissolved in DCM and 2M HCl was added. The biphasic solution was stirred until no SM remained. The phases were separated and the organic layer was dried over MgSO4 and evaporated to an orange oil. The crude oil was adsorbed onto silica and run on 40 g of silica with EtOAc and Hexanes to afford the title compound as an orange solid (0.2958 g, 1.854 mmol, 15.41% yield). 1H NMR (400 MHz, CDCl3): δ ppm 9.54 (br. s., 1H), 6.80 (s., 1H), 6.17 (s., 1H), 3.83 (s, 3H). MS: m/z 160.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.85 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
3.9 g
Type
reactant
Reaction Step Three
Yield
15.41%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C[CH2:4][CH2:5][N:6]=1.C1C(=O)N(Cl)[C:9](=[O:10])C1.C[O-:16].[Na+].[C:18]([Cl:22])(Cl)(Cl)Cl>>[Cl:22][C:18]1[CH:1]=[CH:2][NH:6][C:5]=1[C:4]([O:10][CH3:9])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1CCCN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
12.85 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Three
Name
sodium methoxide
Quantity
3.9 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the ether evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
ADDITION
Type
ADDITION
Details
2M HCl was added
STIRRING
Type
STIRRING
Details
The biphasic solution was stirred until no SM
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to an orange oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(NC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.854 mmol
AMOUNT: MASS 0.2958 g
YIELD: PERCENTYIELD 15.41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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